7.3-Fold Higher Dose Potency in Colon 38 Tumor Model vs. Flavoneacetic Acid (FAA)
In the subcutaneous colon 38 adenocarcinoma histology assay, 5-methylxanthenone-4-acetic acid (5-MeXAA) achieved >90% hemorrhagic necrosis (grade ++) at an optimal dose (OD) of only 45 mg/kg i.p., compared to 330 mg/kg for flavoneacetic acid (FAA), representing a 7.3-fold improvement in dose potency for equivalent maximal antitumor activity [1]. The unsubstituted parent XAA required 220 mg/kg (4.9-fold higher), while the inactive 8-methyl-XAA served as a negative control [1].
| Evidence Dimension | Optimal dose for maximal hemorrhagic necrosis (colon 38 adenocarcinoma, single i.p. dose, 24 h histology endpoint) |
|---|---|
| Target Compound Data | 45 mg/kg (grade ++, >90% necrosis) |
| Comparator Or Baseline | FAA: 330 mg/kg (grade ++); XAA (unsubstituted): 220 mg/kg (grade ++); 8-methyl-XAA: inactive |
| Quantified Difference | 7.3-fold more dose-potent than FAA; 4.9-fold more dose-potent than XAA |
| Conditions | Subcutaneous colon 38 adenocarcinoma in mice; short-term histology assay; single i.p. dose of sodium salt in 0.2 mL water; tumors excised and examined 24 h post-dose; at least 3 mice per dose level at 1.5-fold dose intervals. |
Why This Matters
Dose potency directly impacts in vivo tolerability and therapeutic window; a 7.3-fold lower dose requirement reduces the risk of dose-limiting toxicities observed with high-dose FAA (e.g., nephrotoxicity) while maintaining equivalent antitumor efficacy.
- [1] Rewcastle GW, Atwell GJ, Baguley BC, Calveley SB, Denny WA. Potential antitumor agents. 58. Synthesis and structure-activity relationships of substituted xanthenone-4-acetic acids active against the colon 38 tumor in vivo. J Med Chem. 1989 Apr;32(4):793-9. Table I, compound 21. doi: 10.1021/jm00124a012. PMID: 2704025. View Source
